2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(6-methoxypyridin-2-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,9(12)13)7-5-4-6-8(11-7)14-3/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUOUKNNDKIAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with suitable reagents to introduce the methylpropanoic acid group. One common method involves the use of alkylation reactions, where the carboxylic acid is first converted to an ester, followed by alkylation and subsequent hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of 2-(6-hydroxypyridin-2-yl)-2-methylpropanoic acid.
Reduction: Formation of 2-(6-methoxypyridin-2-yl)-2-methylpropanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research has identified several promising biological activities of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid:
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective concentrations for therapeutic use, making it a candidate for further investigation in antibiotic development.
Anticancer Properties
Emerging evidence suggests that this compound inhibits cancer cell proliferation. In vitro studies have demonstrated significant decreases in cell viability in breast and colon cancer cell lines. The proposed mechanisms include:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammation and cancer progression.
- Cellular Signaling Modulation : The methoxy group may influence signaling pathways related to cell growth and apoptosis.
Case Studies
-
Antimicrobial Efficacy :
- In vitro studies showed that this compound exhibited inhibitory effects against Escherichia coli, Staphylococcus aureus, and other pathogens. The compound's MIC values were determined, indicating its potential as an antimicrobial agent.
-
Cancer Treatment Model :
- A notable study involved administering this compound to a mouse model of cancer. Mice treated with varying doses exhibited reduced tumor sizes compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tissues, supporting its anticancer efficacy.
-
Material Science Applications :
- The compound has been explored as a building block for synthesizing polymers and coatings with specific properties due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The methoxy group and the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Electronic and Reactivity Profiles
- The thioether linkage may confer oxidative instability compared to the parent compound’s ether group .
- Trifluoromethyl Substituent (CAS 1484235-53-1) : The -CF₃ group significantly enhances acidity (pKa reduction) and lipophilicity, making this analog more suited for membrane permeability in drug design .
Steric and Solubility Considerations
Functional Group Impact on Bioactivity
- Ester Derivative (CAS 2228586-62-5) : The methyl ester and hydroxyl groups may slow metabolic degradation but require hydrolysis to the free acid for pharmacological activity, differing from the immediate bioavailability of the parent compound .
Research and Application Insights
- Pharmaceutical Relevance: The target compound’s role in synthesizing Elafibranor highlights its importance in medicinal chemistry, whereas analogs like the nitro-thioether derivative (CAS 175205-01-3) lack documented therapeutic applications .
Biological Activity
2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C10H13NO3. It features a pyridine ring substituted with a methoxy group and a branched propanoic acid moiety.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
- Anticancer Properties : There is emerging evidence that this compound may inhibit cancer cell proliferation. Specific mechanisms have yet to be fully elucidated, but the compound's interaction with cellular pathways involved in growth regulation is a focal point of research .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects may be mediated through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression. This compound may share similar pathways, affecting targets like cyclooxygenases (COX) or other kinases .
- Cellular Signaling Pathways : The methoxy group on the pyridine ring could influence signaling pathways related to cell growth and apoptosis, potentially leading to reduced tumor growth and enhanced apoptosis in malignant cells .
In Vitro Studies
Several studies have investigated the biological activity of this compound in vitro:
- Antimicrobial Testing : The compound demonstrated inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined for several pathogens, suggesting effective concentrations for therapeutic use .
- Cancer Cell Proliferation : In cell line studies, treatment with this compound resulted in a significant decrease in cell viability in breast and colon cancer cell lines, highlighting its potential as an anticancer agent .
Case Studies
A notable case study involved the application of this compound in a mouse model of cancer. Mice treated with varying doses of this compound exhibited reduced tumor sizes compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tissues, supporting the hypothesis of its anticancer efficacy .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition, signaling modulation |
| Ethyl 4-(4-hydroxyphenyl)butanoate | Moderate | Yes | Antioxidant effects |
| 4-(2,4-Dinitrophenoxy)butanoic acid | Yes | Moderate | Enzyme interaction |
Q & A
Q. What are the recommended synthetic routes for 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves esterification or reductive amination of pyridine derivatives. For instance, 6-methoxypyridine-2-carboxylic acid can react with ethanol in the presence of sulfuric acid to form esters, followed by hydrolysis to yield the target compound. Reaction optimization includes adjusting catalysts (e.g., NaBH4 for reductive steps), solvent polarity (methanol/ethanol), and temperature (60–80°C). Kinetic studies and TLC monitoring are critical for intermediate validation .
Q. How can researchers ensure purity and identify impurities in synthesized batches of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns is recommended. Reference standards for common impurities (e.g., methyl ester byproducts or positional isomers) should be used (Table 1). Mass spectrometry (MS) and NMR (¹H/¹³C) help confirm structural integrity.
| Impurity Type | Example CAS No. | Detection Method |
|---|---|---|
| Methyl ester derivative | 38861-78-8 | HPLC (C18, 70% MeOH) |
| 4-Methoxy positional isomer | 938-94-3 | NMR (δ 3.8 ppm, singlet) |
| Hydrolyzed intermediates | 65322-85-2 | MS (m/z 195 [M+H]⁺) |
| Table 1: Common impurities and detection methods (derived from analogous compounds) . |
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : While toxicity data for this compound is limited, structurally similar pyridine derivatives (e.g., 2-(2-Methoxyphenyl)-2-methylpropanoic acid) lack documented skin/eye irritation or mutagenicity. Standard lab practices apply: use PPE (gloves, goggles), work in a fume hood, and dispose of waste via approved chemical protocols. Monitor for respiratory sensitization due to methoxy group reactivity .
Q. How should researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H NMR : Look for methoxy protons (δ 3.8–4.0 ppm, singlet), pyridinyl protons (δ 6.5–8.0 ppm, multiplet), and methyl groups (δ 1.4–1.6 ppm, singlet).
- IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹).
- MS : Molecular ion peak at m/z 195.2 ([M+H]⁺) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Use a mixed solvent system (e.g., ethyl acetate/hexane, 3:1 v/v) at 50–60°C. Slow cooling to 4°C enhances crystal formation. Purity is confirmed via melting point (mp 85–89°C, similar to analogs) and differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in catalytic reactions?
- Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model reaction pathways, such as decarboxylation or methoxy group substitution. Transition state analysis identifies energy barriers. Pair with ICReDD’s reaction path search algorithms to optimize conditions (e.g., solvent dielectric constant, catalyst geometry) .
Q. How does the methoxy group’s position on the pyridine ring influence the compound’s biological activity?
- Methodological Answer : Compare para- vs. ortho-methoxy derivatives using in vitro assays (e.g., enzyme inhibition). For example, fluoropyridinyl analogs (e.g., 2-amino-3-(6-fluoropyridin-3-yl)propanoic acid) show altered binding affinities to kinases due to electronic effects. SAR studies via molecular docking (AutoDock Vina) highlight steric/electronic contributions .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer : Discrepancies in yields (40–75%) arise from side reactions (e.g., esterification vs. hydrolysis). Systematic DOE (Design of Experiments) with variables like pH (4–7), reaction time (12–48 hrs), and catalyst loading (1–5 mol%) identifies optimal conditions. LC-MS tracks byproduct formation .
Q. How can this compound serve as a precursor in peptide mimetics or prodrug design?
- Methodological Answer : The carboxylic acid group enables conjugation via EDC/NHS coupling to amine-containing biomolecules (e.g., lysine residues). Prodrug strategies may involve esterification (e.g., ethyl ester) to enhance bioavailability. In vivo studies in rodent models assess hydrolysis rates and tissue distribution .
Q. What advanced separation techniques resolve enantiomeric impurities in chiral derivatives of this compound?
- Methodological Answer :
Chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) separates enantiomers. Polarimetry ([α]D²⁵ = ±15°) and X-ray crystallography (e.g., P2₁ space group) confirm absolute configuration. Dynamic kinetic resolution using lipases (Candida antarctica) improves enantiomeric excess (ee >98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
